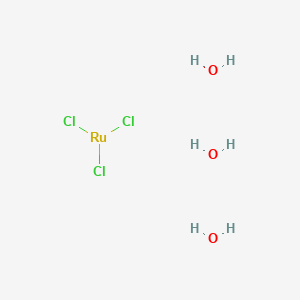

Ruthenium(III) chloride trihydrate

Beschreibung

Structure

2D Structure

Eigenschaften

CAS-Nummer |

13815-94-6 |

|---|---|

Molekularformel |

Cl3H2ORu |

Molekulargewicht |

225.4 g/mol |

IUPAC-Name |

ruthenium(3+);trichloride;hydrate |

InChI |

InChI=1S/3ClH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 |

InChI-Schlüssel |

BIXNGBXQRRXPLM-UHFFFAOYSA-K |

SMILES |

O.O.O.Cl[Ru](Cl)Cl |

Kanonische SMILES |

O.[Cl-].[Cl-].[Cl-].[Ru+3] |

Piktogramme |

Corrosive |

Synonyme |

uthenium chloride ruthenium chloride (RuCl2), 103Ru-labeled ruthenium chloride (RuCl3) ruthenium chloride (RuCl3), 103Ru-labeled ruthenium chloride (RuCl3), 106Ru-labeled ruthenium chloride (RuCl4), 103Ru-labeled ruthenium chloride trihydrate ruthenium trichloride |

Herkunft des Produkts |

United States |

Synthesis and Preparation Methodologies of Ruthenium Iii Chloride Trihydrate

Established Synthetic Routes

The preparation of Ruthenium(III) chloride trihydrate can be achieved through several methods, each with its own set of conditions and applications. The most common approaches involve the direct chlorination of ruthenium metal followed by hydration or the treatment of ruthenium-containing compounds with hydrochloric acid.

Direct Chlorination and Hydration of Ruthenium Metal

One of the most direct methods for synthesizing anhydrous Ruthenium(III) chloride involves the high-temperature chlorination of ruthenium metal powder. wikipedia.org This process is typically carried out by heating the metal in a stream of chlorine gas at temperatures around 700°C. riyngroup.com To facilitate the reaction and carry the product, the chlorination can be conducted in the presence of carbon monoxide. wikipedia.org The resulting anhydrous RuCl₃ is then collected as it crystallizes upon cooling. guidechem.com

However, for many applications, the hydrated form is preferred due to its solubility. researchgate.net The trihydrate can be prepared by dissolving the anhydrous RuCl₃ in water and then carefully evaporating the solution to induce crystallization. riyngroup.com An alternative industrial method involves dissolving ruthenium oxides in hydrochloric acid, followed by recrystallization to obtain the hydrated salt. sigmaaldrich.com

Hydrochloric Acid Method from Ruthenium Hydroxide (B78521)

A widely employed laboratory-scale synthesis involves the use of ruthenium hydroxide or hydrated ruthenium dioxide as a precursor. In this method, metallic ruthenium powder is first fused with an alkali, such as sodium hydroxide, and an oxidizing agent, like sodium peroxide or potassium nitrate (B79036). guidechem.com This process forms a perruthenate, which is then dissolved in water and treated with an alcohol, such as ethanol (B145695), to precipitate black ruthenium hydroxide or hydrated ruthenium dioxide. guidechem.com

The resulting precipitate is thoroughly washed to remove any impurities and then dissolved in concentrated hydrochloric acid. guidechem.com The solution is heated and stirred until the precipitate completely dissolves, after which it is evaporated at a controlled temperature (90-100°C) to yield dark brown crystals of this compound. guidechem.com

Another variation of this method starts with ammonium (B1175870) hexachlororuthenate ((NH₄)₂[RuCl₆]). google.com This salt is dissolved in hydrochloric acid and heated. The pH is then adjusted, and the solution is passed through a cation-exchange resin to remove ammonium ions. Finally, the purified solution is concentrated by rotary evaporation to crystallize the this compound. googleapis.com

Considerations for Hydrate (B1144303) vs. Anhydrous Forms in Synthesis

The choice between using the hydrated or anhydrous form of Ruthenium(III) chloride is primarily dictated by the reaction conditions and the desired final product.

| Feature | This compound | Anhydrous Ruthenium(III) Chloride |

| Solubility | Soluble in polar solvents like water, ethanol, and acetone. sigmaaldrich.com | Insoluble in water and most common organic solvents. researchgate.netsigmaaldrich.com |

| Reactivity | Preferred for solution-phase synthesis due to its solubility and labile ligands. | Used in solid-state reactions or high-temperature processes. riyngroup.com |

| Hygroscopicity | Hygroscopic and can have a variable water content. | Less hygroscopic than the trihydrate. |

| Structure | Crystalline solid with water molecules incorporated into the crystal lattice. nih.gov | Exists in two main polymorphs: the black α-form and the dark brown metastable β-form. wikipedia.org |

The hydrated form's solubility makes it the preferred starting material for the synthesis of a vast array of ruthenium complexes in solution. riyngroup.comresearchgate.net However, the variable water content in the hydrate can be a drawback, necessitating careful characterization, often by thermogravimetric analysis (TGA), to ensure reproducibility in reactions. Anhydrous RuCl₃, on the other hand, is essential for reactions requiring the absence of water or for high-temperature solid-state syntheses. riyngroup.com The α-form of anhydrous RuCl₃ is isostructural with chromium(III) chloride. guidechem.com

Preparation of Specific Ruthenium Complexes from this compound

This compound is a versatile precursor for the synthesis of numerous ruthenium complexes with applications in catalysis and materials science. guidechem.comsigmaaldrich.com The following table highlights the synthesis of a few key complexes:

| Complex | Starting Materials | Reaction Conditions | Reference |

| Tris(acetylacetonato)ruthenium(III) (Ru(acac)₃) | This compound, Acetylacetone (B45752), Potassium bicarbonate | Refluxing in a mixture of hydrochloric acid and toluene (B28343). guidechem.comwikipedia.org | guidechem.comwikipedia.org |

| Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃) | This compound, Triphenylphosphine (B44618) | Reaction in a suitable solvent. guidechem.comwikipedia.org | guidechem.comwikipedia.org |

| Hexaammineruthenium(III) chloride ([Ru(NH₃)₆]Cl₃) | Ruthenium(III) chloride, Hydrazine (B178648) hydrate | Reaction of ruthenium chloride with hydrazine hydrate to form a ruthenium ammine complex. researchgate.net | researchgate.netcolonialmetals.com |

| [RuCl₄(dmso-S)(histamineH)]·H₂O | Ruthenium(III) chloride hydrate, Histamine (B1213489) dihydrochloride (B599025), Dimethylsulfoxide | Two-step synthesis involving the preparation of a ruthenium precursor followed by reaction with histamine dihydrochloride in methanol (B129727). nih.gov | nih.gov |

| Di-μ-chloro-bis[chloro(η⁶-p-cymene)diruthenium(II)] ([(Cymene)RuCl₂]₂) | Ruthenium(III) chloride hydrate, p-Cymene (from α-phellandrene or γ-terpinene) | Reaction in an alcohol solvent. guidechem.comgoogle.com | guidechem.comgoogle.com |

Coordination Chemistry and Complex Formation with Ruthenium Iii Chloride Trihydrate

Ligand Interactions and Complexation Tendencies

The coordination chemistry of ruthenium(III) chloride trihydrate is characterized by its reactions with various donor atoms, leading to the formation of numerous complexes. This section explores its interactions with different types of ligands.

As a common starting material in ruthenium chemistry, RuCl₃·3H₂O is the gateway to hundreds of chemical compounds. wikipedia.org It reacts with a wide variety of ligands to form stable complexes. These complexes can be categorized as either kinetically inert, where the ligand framework remains unchanged, or as prodrugs, which are labile and can release ligands to interact with biological targets. sigmaaldrich.comfrontiersin.org The formation of these complexes often involves the substitution of the coordinated water molecules and/or chloride ions.

Examples of complex formation include the reaction with triphenylphosphine (B44618) (PPh₃) to produce dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃), a catalyst used in hydrogenation reactions. nih.gov Similarly, it reacts with 2,2'-bipyridine (B1663995) in an alcoholic solution to yield [Ru(bipy)₃]Cl₂, and with acetylacetone (B45752) to form the red, benzene-soluble complex Ru(C₅H₇O₂)₃. wikipedia.orgnih.gov The versatility of RuCl₃·3H₂O as a precursor is further demonstrated by its use in synthesizing various homogeneous and heterogeneous catalysts. nih.gov

This compound exhibits a strong affinity for nitrogen and oxygen donor ligands, leading to a variety of structurally interesting and functionally significant complexes.

Ammonia (B1221849), Histamine (B1213489), and other N-donor ligands: The compound readily reacts with ammonia to form the corresponding ammine complexes. nih.gov Its reaction with the biologically relevant molecule histamine has been shown to produce novel complexes such as [RuCl₄(dmso-S)(histamineH)]·H₂O and [RuCl₄(dmso-S)(histamineH)]. sigmaaldrich.comambeed.com In these specific histamine complexes, the histamine molecule coordinates to the ruthenium center through a nitrogen atom of the imidazole (B134444) ring. ambeed.com Furthermore, ligands based on NNS and NNO donors, like thiosemicarbazones, coordinate with the ruthenium(III) ion through the pyridine (B92270) nitrogen and azomethine nitrogen. nih.gov Triazenide ligands bearing N-heterocyclic moieties also form stable complexes. sigmaaldrich.com

Oxicams and other O-donor ligands: The interaction of RuCl₃·3H₂O with non-steroidal anti-inflammatory drugs of the oxicam class, such as piroxicam (B610120) and tenoxicam, results in the formation of complexes like [Ru(III)Cl₂(H₂PIR)(HPIR)] and [Ru(III)Cl₂(H₂TEN)(HTEN)]. stjohns.edu In these compounds, the oxicam ligands act as N,O-chelating agents. stjohns.edu Ruthenium(III) also forms complexes with O,O-donor ligands like maltol (B134687) and kojic acid, yielding compounds with the general formula [RuCl₂(PPh₃)₂L], where L is the monoanion of the O,O-donor ligand.

Trimethoprim (B1683648): Ruthenium complexes incorporating the antibacterial drug trimethoprim have been synthesized and investigated. sigmaaldrich.com These studies highlight the ability of ruthenium to coordinate with complex, biologically active molecules containing multiple potential donor sites, further expanding its coordination chemistry landscape.

Table 1: Examples of Ruthenium(III) Complexes with N- and O-Donor Ligands

| Starting Ligand | Resulting Ruthenium Complex Formula | Ligand Donor Atoms |

|---|---|---|

| Histamine | [RuCl₄(dmso-S)(histamineH)] | Nitrogen |

| Piroxicam | [Ru(III)Cl₂(H₂PIR)(HPIR)] | Nitrogen, Oxygen |

| Tenoxicam | [Ru(III)Cl₂(H₂TEN)(HTEN)] | Nitrogen, Oxygen |

| Maltol | [RuCl₂(PPh₃)₂(maltolate)] | Oxygen, Oxygen |

| Kojic acid | [RuCl₂(PPh₃)₂(kojate)] | Oxygen, Oxygen |

| 2-acetylpyridine-thiosemicarbazone | [Ru(L)(X)₂] (L=tridentate ligand, X=halide) | Nitrogen, Nitrogen, Sulfur |

This compound also serves as a precursor for the synthesis of cyano and nitroso complexes. It reacts with potassium cyanide and potassium nitrite (B80452) to form the corresponding cyanide and nitroso complexes, respectively. nih.gov The reaction with cyanide can lead to the formation of mono- and dicyano adducts. Additionally, RuCl₃ has been employed as a catalyst in the oxidative cyanation of tertiary amines using sodium cyanide, demonstrating the reactivity of the ruthenium center towards C-H bond activation and subsequent C-C bond formation.

Structural Aspects of Ruthenium(III) Complexes Derived from this compound

The coordination compounds formed from this compound exhibit specific structural features that are crucial to their chemical and physical properties.

A predominant structural motif for ruthenium(III) complexes is the octahedral or pseudo-octahedral geometry. ambeed.comnih.gov This arrangement is observed in a wide range of complexes, including those with biologically active ligands. For instance, detailed structural analyses of ruthenium(III) complexes with histamine and oxicams have confirmed a distorted octahedral geometry around the central ruthenium ion. sigmaaldrich.comambeed.comstjohns.edu In these structures, the ligands arrange themselves to occupy the six coordination sites. For example, in the histamine complex [RuCl₄(dmso-S)(histamineH)], four chloride anions lie in the equatorial plane, while the sulfur atom of a dimethylsulfoxide molecule and a nitrogen atom from the histamine ligand occupy the axial positions. ambeed.com Similarly, in ruthenium-oxicam complexes, two chloride ligands are typically found in trans-apical positions, with two N,O-chelating oxicam ligands occupying the equatorial sites. stjohns.edu Even upon interaction with large biomolecules like lysozyme, the ruthenium ion tends to maintain a distorted octahedral coordination sphere, completed by amino acid residues and water molecules.

The water molecules in this compound are not merely water of crystallization; they are often directly involved in the reaction pathways and influence the stability of the resulting complexes. In aqueous solutions, ruthenium(III) complexes can undergo hydrolysis, where the coordinated chloride ligands are replaced by water molecules or hydroxide (B78521) ions. This process, known as aquation, is a critical step in the activation of many ruthenium-based prodrugs.

The coordinated water molecules themselves can be labile and are often substituted by other ligands during complex formation. The reactivity of these aqua-complexes is fundamental to the synthesis of a vast number of derivatives. Furthermore, the presence of water can facilitate catalytic processes. For instance, in certain ruthenium-catalyzed hydration reactions, water molecules participate in dihydrogen bonding interactions that promote the chemical transformation. Conversely, the lability of ligands in aqueous media can also lead to instability and the formation of polynuclear oxo-bridged species. The study of the hydrolytic stability of ruthenium complexes is therefore essential for understanding their behavior and mechanism of action, particularly in biological systems.

Speciation of Ruthenium(III) Chloro Complexes in Aqueous and Acidic Media

When this compound is dissolved in aqueous and particularly in acidic chloride media, it does not exist as a simple hydrated ion. Instead, a complex series of equilibria are established, leading to the formation of various chlorido-aqua complexes. The specific nature and distribution of these ruthenium(III) species are highly dependent on factors such as the concentration of hydrochloric acid and the time allowed for the solution to reach equilibrium. mdpi.com The slow kinetics of ligand exchange between water molecules and chloride ions means that attaining equilibrium can be a lengthy process, sometimes taking weeks or even months at low acid concentrations. mdpi.com

Formation of Chlorido-Aqua Complexes (e.g., [RuCl₄(H₂O)₂]⁻, [RuCl₅(H₂O)]²⁻, [RuCl₆]³⁻)

In hydrochloric acid solutions, Ruthenium(III) forms a series of six-coordinate anionic complexes with the general formula [RuClₙ(H₂O)₆₋ₙ]³⁻ⁿ. mdpi.com The predominant species in solution is directly influenced by the HCl concentration. At lower acidities, species with more coordinated water molecules are present, such as [RuCl₂(H₂O)₄]⁺ and [RuCl₃(H₂O)₃]. osti.gov As the chloride concentration increases, water ligands are progressively replaced by chloride ions.

Research using UV-Vis and Ru K-edge EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy has identified the dominant anionic species across different HCl concentrations after allowing sufficient time for equilibration. mdpi.com In 10 M HCl, the primary species is [RuCl₆]³⁻. mdpi.com Studies have also characterized species including [RuCl₄(H₂O)₂]⁻, [RuCl₃(H₂O)₃], [RuCl₂(H₂O)₄]⁺, and [RuCl(H₂O)₅]²⁺ in solutions with 0.1 M KCl at varying pH levels. osti.gov The anionic complexes [RuCl₄(H₂O)₂]⁻, [RuCl₅(H₂O)]²⁻, and [RuCl₆]³⁻ are key species in moderately to highly concentrated HCl solutions. mdpi.com For instance, [RuCl₄(H₂O)₂]⁻ and [RuCl₅(H₂O)]²⁻ exhibit an absorption band around 320 nm, while [RuCl₆]³⁻ shows bands near 310 nm and 350 nm. mdpi.com

| HCl Concentration Range | Predominant Species | Reference |

|---|---|---|

| 0.5–2 M | [RuCl₄(H₂O)₂]⁻ | mdpi.com |

| 3–5 M | [RuCl₅(H₂O)]²⁻ | mdpi.com |

| 7–10 M | [RuCl₆]³⁻ | mdpi.com |

Ligand Exchange Reactions and Equilibration Dynamics

The interconversion between the various chlorido-aqua complexes of ruthenium(III) is governed by ligand exchange reactions, specifically aquation (replacement of Cl⁻ by H₂O) and anation (replacement of H₂O by Cl⁻). core.ac.uk These reactions are often slow, and the time required to reach equilibrium is a critical factor in studying these systems. mdpi.com

The equilibration time is strongly dependent on the HCl concentration. For example, in a 0.5 M HCl solution, equilibration after dissolving RuCl₃·xH₂O can take as long as 30 days. mdpi.com However, this time shortens considerably as the HCl concentration increases. mdpi.com This is attributed to the anation rate being significantly faster for [RuCl₅(H₂O)]²⁻ compared to species with fewer chloride ligands. mdpi.com Early studies by Connick and Fine reported equilibration times of 64 and 74 days for Ru(III) in 0.05 M and 0.1 M HCl solutions, respectively. mdpi.com

The equilibrium between hexachlororuthenate(III) ([RuCl₆]³⁻) and aquapentachlororuthenate(III) ([RuCl₅(H₂O)]²⁻) is one of the most extensively studied:

[RuCl₅(H₂O)]²⁻ + Cl⁻ ⇌ [RuCl₆]³⁻ + H₂O core.ac.uk

Detailed kinetic studies have quantified the forward (anation, k₅₆) and reverse (aquation, k₆₅) rate constants for this equilibrium. The aquation reaction is found to be dependent on the hydrochloric acid concentration, with the rate decreasing as the acid concentration increases. core.ac.uk In contrast, the anation reaction is a second-order process. core.ac.uk At 25°C, the equilibrium constant (K₆) for this reaction was calculated to be 0.0311 M⁻¹. core.ac.uk Thermodynamic parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), have been determined for both the aquation and anation steps. core.ac.uk

| Parameter | Reaction | Value | Units | Reference |

|---|---|---|---|---|

| Aquation Rate Constant (k₆₅) | [RuCl₆]³⁻ + H₂O → [RuCl₅(H₂O)]²⁻ + Cl⁻ | 52.1 (±3.7) x 10⁻³ | s⁻¹ | core.ac.uk |

| Anation Rate Constant (k₅₆) | [RuCl₅(H₂O)]²⁻ + Cl⁻ → [RuCl₆]³⁻ + H₂O | 1.62 (±0.11) x 10⁻³ | M⁻¹s⁻¹ | core.ac.uk |

| Activation Energy (Ea) for Aquation | [RuCl₆]³⁻ + H₂O → [RuCl₅(H₂O)]²⁻ + Cl⁻ | 90.1 (±1.2) | kJ·mol⁻¹ | core.ac.uk |

| Activation Energy (Ea) for Anation | [RuCl₅(H₂O)]²⁻ + Cl⁻ → [RuCl₆]³⁻ + H₂O | 88.0 (±1.4) | kJ·mol⁻¹ | core.ac.uk |

| Enthalpy of Activation (ΔH‡) for Aquation | [RuCl₆]³⁻ + H₂O → [RuCl₅(H₂O)]²⁻ + Cl⁻ | 87.7 (±1.2) | kJ·mol⁻¹ | core.ac.uk |

| Enthalpy of Activation (ΔH‡) for Anation | [RuCl₅(H₂O)]²⁻ + Cl⁻ → [RuCl₆]³⁻ + H₂O | 85.6 (±1.4) | kJ·mol⁻¹ | core.ac.uk |

| Entropy of Activation (ΔS‡) for Aquation | [RuCl₆]³⁻ + H₂O → [RuCl₅(H₂O)]²⁻ + Cl⁻ | 24.7 (±4.3) | J·K⁻¹·mol⁻¹ | core.ac.uk |

| Entropy of Activation (ΔS‡) for Anation | [RuCl₅(H₂O)]²⁻ + Cl⁻ → [RuCl₆]³⁻ + H₂O | -11.2 (±4.7) | J·K⁻¹·mol⁻¹ | core.ac.uk |

Applications in Materials Science

Precursor for Advanced Functional Materials

The compound is instrumental in fabricating a variety of advanced functional materials. smolecule.com Its chemical reactivity and solubility are leveraged to produce thin films, complex oxides, and other ruthenium-containing structures that are integral to modern technology. chemimpex.comfinancialcontent.com

In the electronics industry, Ruthenium(III) chloride trihydrate is a crucial precursor for depositing thin films of ruthenium and its derivatives. financialcontent.comshlzpharma.com These films are essential in the manufacturing of various electronic components due to their excellent electrical conductivity and thermal stability. wikipedia.orgfinancialcontent.com They are incorporated into integrated circuits, microelectromechanical systems (MEMS), and memory devices. financialcontent.comshlzpharma.com Furthermore, materials derived from this precursor are used in dye-sensitized solar cells (DSSCs), where ruthenium-based dyes act as sensitizers that absorb light and initiate the energy conversion process. financialcontent.comshlzpharma.com

The anhydrous form of ruthenium chloride, α-RuCl₃, which can be prepared from the hydrate (B1144303), exhibits significant magnetic properties. wikipedia.org This material is studied for its potential in developing new magnetic technologies. The ruthenium cations in the α-polymorph are magnetic, residing in a low-spin state. wikipedia.org Research into materials derived from this compound explores their use in novel magnetic devices and data storage solutions.

This compound is utilized in the fabrication of various sensors. chemimpex.comchembk.com The electrochemical properties of ruthenium complexes make them suitable for developing sensitive and selective chemical sensors. chemimpex.com These sensors can be designed to detect specific molecules or changes in environmental conditions, with applications ranging from industrial process monitoring to environmental analysis. The excellent conductivity and catalytic activity of ruthenium-based materials enhance the performance of these sensing devices. chemimpex.com

Table 1: Applications of Advanced Functional Materials Derived from this compound

| Application Area | Specific Use | Material Type | Key Property |

| Electronics | Thin Film Deposition | Ruthenium and its derivatives | Electrical Conductivity, Thermal Stability financialcontent.com |

| Integrated Circuits, MEMS | Ruthenium Films | High Performance financialcontent.comshlzpharma.com | |

| Dye-Sensitized Solar Cells | Ruthenium-based dyes | Light Absorption, Electron Transfer financialcontent.comshlzpharma.com | |

| Magnetics | Spintronics, Data Storage | α-RuCl₃ (from hydrate) | Quantum Magnetism wikipedia.org |

| Sensing | Chemical Sensors | Ruthenium Complexes/Materials | Electrochemical Activity, Selectivity chemimpex.com |

Synthesis of Ruthenium-Based Nanomaterials

The compound is a common starting material for the synthesis of ruthenium-based nanomaterials, including nanoparticles and composites, which have a broad range of applications due to their high surface area and unique catalytic properties. sigmaaldrich.comsmolecule.com

This compound is widely used to produce ruthenium nanoparticles (RuNPs) through various chemical reduction methods. doaj.orgrsc.org Common reducing agents include sodium borohydride, while stabilizers like sodium dodecyl sulfate (B86663) or polymers are used to control particle size and prevent agglomeration. doaj.orgresearchgate.net The synthesis can be tailored to produce nanoparticles of specific sizes, for instance, a lower reaction temperature in a polyol synthesis method results in larger nanoparticles. rsc.org These RuNPs are highly effective catalysts or co-catalysts for critical chemical reactions such as the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are vital for water splitting technologies. sigmaaldrich.comsmolecule.com Hydrothermal synthesis techniques have also been developed, using reducing agents like sodium citrate (B86180) or ascorbic acid to produce RuNPs with controlled shapes and sizes, such as hexagonal nanocrystals or spherical nanoparticles. nih.gov

A significant area of research involves the creation of hybrid materials combining ruthenium with graphene-based structures. Ruthenium-functionalized graphene aerogels (Ru-GAs) are designed as advanced materials for energy applications. researchgate.net For instance, nitrogen-doped graphene aerogels supporting ultrafine ruthenium nanocrystals have been developed as highly efficient electrocatalysts for the hydrogen evolution reaction across a wide pH range. cjcatal.com In another application, a one-pot hydrothermal synthesis using Ruthenium(III) chloride and L-cysteine as precursors yields a reduced graphene oxide (RGO) aerogel decorated with ruthenium active species. mdpi.comsemanticscholar.org This hybrid material, with its porous 3D structure, shows remarkable performance as an electrode for supercapacitors, exhibiting high specific capacitance and excellent cyclic stability. mdpi.comnih.gov These aerogels benefit from the synergistic effects between the highly conductive graphene network and the catalytically active ruthenium species. cjcatal.com

Table 2: Synthesis and Applications of Ruthenium-Based Nanomaterials

| Nanomaterial | Synthesis Method | Precursors | Key Features | Application |

| Ruthenium Nanoparticles (RuNPs) | Chemical Reduction | RuCl₃·3H₂O, Sodium Borohydride doaj.orgrsc.org | Controlled size (e.g., 1.2-51.5 nm) rsc.org | Catalysis (HER, OER) sigmaaldrich.comsmolecule.com |

| Hydrothermal Synthesis | RuCl₃·3H₂O, Sodium Citrate/Ascorbic Acid nih.gov | Controlled shape (hexagonal, spherical) nih.gov | Catalysis | |

| Ruthenium-Graphene Aerogels | Hydrothermal Synthesis | Graphene Oxide, RuCl₃, L-Cysteine mdpi.comsemanticscholar.org | Porous 3D structure, RuS₂ decoration mdpi.com | Supercapacitor Electrodes nih.gov |

| Adsorption-Pyrolysis | Graphene, RuCl₃·3H₂O cjcatal.com | Ultrafine Ru nanocrystals, N-doping cjcatal.com | pH-Universal HER Electrocatalyst cjcatal.com | |

| Free-standing Cathode | Graphene Aerogels, Ru particles researchgate.net | Hierarchical pores, binder-free researchgate.net | Lithium-Oxygen Batteries researchgate.net |

Ruthenium-Aluminum Oxyhydroxide Catalysts

Ruthenium supported on aluminum-based materials, such as alumina (B75360) (Al₂O₃) or aluminum oxyhydroxide, creates powerful catalysts for various chemical transformations. Ruthenium(III) chloride is a common precursor for creating these catalysts. google.com The synthesis process often involves impregnating the aluminum-based support with a solution containing the ruthenium precursor, followed by drying, calcination, and reduction steps to produce finely dispersed ruthenium nanoparticles on the support surface. rjpbcs.comnih.gov

These catalysts are particularly effective in hydrogenation and oxidation reactions. For instance, Ru-loaded anodized aluminum oxides (AAOs), which have uniform, ordered nanotube structures, have demonstrated high conversion and selectivity in the hydrogenation of compounds like toluene (B28343) and butanal. nih.gov The presence of ruthenium nanoparticles inside the tubular pores of the AAO is crucial for this catalytic activity. nih.gov Similarly, ruthenium catalysts supported on alumina are highly efficient for the oxidation of cyclohexane (B81311) to produce cyclohexanol (B46403) and cyclohexanone (B45756), key intermediates in the production of nylon. rjpbcs.com The effectiveness of these catalysts is linked to the high dispersion of ruthenium on the support, which maximizes the active surface area for reactions. rjpbcs.com

Research has also explored encapsulating ruthenium on aluminum oxyhydroxide supports for processes like the dehydrogenation of formate, which is relevant for hydrogen storage applications. researchgate.net The choice of precursor and preparation method significantly influences the final properties of the catalyst, including metal particle size and distribution, which in turn dictate its performance. rjpbcs.com

Table 1: Research Findings on Ruthenium-Aluminum Based Catalysts

| Catalyst System | Precursor Example | Application | Key Finding | Reference |

|---|---|---|---|---|

| Ru/Al₂O₃ | Ruthenium(III) acetylacetonate (B107027) | Cyclohexane Oxidation | Highly efficient for producing cyclohexanol and cyclohexanone under mild conditions. | rjpbcs.com |

| Ru-AAO (Anodized Aluminum Oxide) | Ruthenium precursor (unspecified) | Toluene & Butanal Hydrogenation | High conversion and selectivity due to Ru nanoparticles inside uniform tubular pores. | nih.gov |

| Ruthenium on Aluminum Oxyhydroxide | Ruthenium precursor (unspecified) | Formate Dehydrogenation | Effective for hydrogen storage and release cycles. | researchgate.net |

| Alumina-supported Ruthenium | Ruthenic chloride (III) | Alcohol Oxidation | High conversion rates for producing ketones, aldehydes, and carboxylic acids. | google.com |

Bimetallic Nanocomposites (e.g., Silver-Ruthenium Zinc Oxide)

Bimetallic nanocomposites leverage the synergistic properties of two different metals, often leading to enhanced performance compared to their single-metal counterparts. Ruthenium(III) chloride can be used as a source of ruthenium in the synthesis of these advanced materials.

A notable example is the silver-ruthenium bimetallic zinc oxide nanocomposite (Ag-Ru/ZnO). One novel approach to its synthesis involves a green biosynthesis method using plant extracts, such as Callistemon viminalis leaf extract, as a reducing agent. researchgate.net In this process, precursors like zinc nitrate (B79036) hexahydrate, silver nitrate, and a ruthenium source are combined with the extract. researchgate.net The resulting nanocomposites consist of nanospheres that incorporate silver and ruthenium within a zinc oxide matrix. These materials are being investigated for their potential in biomedical applications, such as antimicrobial coatings. researchgate.net

The synthesis of bimetallic nanoparticles often involves co-reduction of the metal precursors. For instance, silver/zinc oxide (Ag/ZnO) nanocomposites have been synthesized using precursors like zinc acetate (B1210297) and silver nitrate. nih.gov While this example doesn't include ruthenium, the methodology can be extended. The modification of zinc oxide nanoparticles with a noble metal like silver has been shown to enhance properties like antibacterial potency by lowering the material's band gap energy, thereby improving its light-capturing ability. nih.gov The incorporation of ruthenium alongside silver could further tailor the electronic and catalytic properties of the zinc oxide nanocomposite for various applications. researchgate.netnih.gov

Table 2: Synthesis of Bimetallic Nanocomposites

| Nanocomposite | Precursors | Synthesis Method | Potential Application | Reference |

|---|---|---|---|---|

| Silver-Ruthenium Bimetallic Zinc Oxide | Zinc nitrate hexahydrate, Silver nitrate, Ruthenium source | Green biosynthesis with Callistemon viminalis leaf extract | Nanocoating, Photocatalytic disinfection | researchgate.net |

| Silver/Zinc Oxide | Zinc acetate dihydrate, Silver nitrate | Microwave-assisted synthesis | Antimicrobial applications | researchgate.net |

| Silver-doped Zinc Oxide | Zinc nitrate, Silver nitrate | Gelatin-mediated sol-gel method | Drug delivery systems | nih.gov |

Thin Film Deposition for Microelectronic Devices

Ruthenium(III) chloride hydrate serves as a crucial precursor for the deposition of thin films of ruthenium and its derivatives. shlzpharma.comsigmaaldrich.com These films are integral to the fabrication of various microelectronic devices due to their excellent electrical conductivity, high-temperature stability, and resistance to oxidation. shlzpharma.comsigmaaldrich.comelsevierpure.com A common technique for depositing these high-quality films is Atomic Layer Deposition (ALD), which allows for precise, self-limiting growth of films one atomic layer at a time. rsc.org

Memory Devices

In the realm of memory devices, particularly Dynamic Random Access Memory (DRAM), ruthenium thin films are highly valued as electrode materials for capacitors. elsevierpure.comgoogle.com The high dielectric constant of materials used in DRAM capacitors requires electrodes that are not only conductive but also resistant to oxidation at the interface. Ruthenium and ruthenium oxide (RuO₂) meet these criteria, preventing the formation of an insulating silicon oxide layer that would degrade the capacitor's performance. The ability of ALD to deposit uniform and conformal ruthenium films on complex 3D capacitor structures makes it an essential technology for next-generation memory. google.com

Microelectromechanical Systems (MEMS)

Ruthenium is also an attractive material for electrodes in Microelectromechanical Systems (MEMS), especially for radio frequency (RF) MEMS and acoustic devices like Film Bulk Acoustic Resonators (FBARs). elsevierpure.com Its superior acoustic properties, including a high Young's modulus and density, are beneficial for these applications. elsevierpure.com Furthermore, its high electrical conductivity, even when partially oxidized, ensures reliable performance of the microelectrodes. elsevierpure.com The fabrication of precise ruthenium microelectrode patterns is critical, and processes like O₃ gas etching have been developed as low-damage alternatives to traditional plasma etching. elsevierpure.com

Integrated Circuits

Within integrated circuits (ICs), ruthenium thin films are being explored for advanced interconnects. shlzpharma.comucsd.edu As circuit features shrink, the resistivity of traditional interconnect materials like copper increases significantly. Ruthenium exhibits more favorable resistivity scaling at smaller dimensions. ucsd.edu An additional advantage is that ruthenium may not require a separate diffusion barrier layer, which consumes valuable volume in the narrow interconnect trenches. ucsd.edu The deposition of pure, low-resistivity ruthenium films is critical, and ALD processes using various ruthenium precursors, including those derived from RuCl₃·xH₂O, are central to this research. shlzpharma.comsigmaaldrich.comucsd.eduresearchgate.net

Table 3: Properties and Applications of Ruthenium Thin Films in Microelectronics

| Application Area | Deposition Method | Key Ruthenium Property | Function | Reference |

|---|---|---|---|---|

| Memory Devices (DRAM) | Atomic Layer Deposition (ALD) | Oxidation resistance, High conductivity | Capacitor electrode | elsevierpure.comgoogle.com |

| MEMS (e.g., FBARs) | Sputtering, Etching | High Young's modulus, High density, Conductivity | Microelectrode | elsevierpure.com |

| Integrated Circuits | Atomic Layer Deposition (ALD) | Favorable resistivity scaling, No barrier needed | Advanced interconnects | shlzpharma.comucsd.edu |

Electrochemical Applications

Electrocatalysis

The hydrogen evolution reaction (HER) is a critical process in electrochemical water splitting for producing pure hydrogen fuel. nih.gov Ruthenium-based catalysts, often derived from Ruthenium(III) chloride trihydrate, are considered a promising and more cost-effective alternative to platinum (Pt), the benchmark catalyst for HER, due to their similar hydrogen bonding energy and lower cost. nih.govmdpi.comrsc.org

The HER process differs depending on the pH of the electrolyte.

In acidic media , the reaction proceeds through the Volmer-Heyrovsky or Volmer-Tafel pathways. The initial Volmer step involves the adsorption of a proton (H⁺) with an electron to form an adsorbed hydrogen intermediate (H*). nih.govresearchgate.net

In alkaline or neutral media , the H* intermediate is formed from the splitting of water molecules, a step that typically requires more energy and results in slower reaction kinetics compared to acidic conditions. nih.govmdpi.com

This compound serves as a precursor for various highly active HER catalysts. For instance, it is used to synthesize ruthenium single-atom-doped MXenes and ruthenium nanoparticles, which can be composited with other materials to act as co-catalysts. sigmaaldrich.com Another example involves the creation of catalysts composed of Ru and Co bimetallic nanoalloys encapsulated in nitrogen-doped graphene layers (RuCo@NC), which have shown low overpotentials of just 28 mV at a current density of 10 mA cm⁻² in alkaline solutions. nih.gov Similarly, ultrafine Ru nanoclusters on boron-doped graphene have demonstrated excellent performance with an overpotential of 14 mV at 10 mA cm⁻² in 1.0 M KOH. nih.gov

| Catalyst | Electrolyte | Overpotential at 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |

|---|---|---|---|---|

| Ru NCs/BNG | 1.0 M KOH | 14 | 28.9 | nih.gov |

| RuCo@NC | Alkaline Solution | 28 | N/A | nih.gov |

| Ru@RuNₓ@GN/C₃N₄-GN | 0.5 M H₂SO₄ | 10 | N/A | mdpi.com |

While highly active, a significant challenge for Ru-based OER catalysts is their long-term stability, as the highly oxidative conditions of the OER can lead to the dissolution of ruthenium. rsc.orgrsc.org Research efforts focus on enhancing the durability of these catalysts without compromising their high activity. rsc.org One strategy involves creating structure-controlled RuO₂ with high surface area and ordered porosity using nanocasting techniques, which has shown improved activity and stability over commercial RuO₂ nanoparticles. mdpi.com Another approach is the development of solid solutions like chromium-ruthenium oxide (Cr₀.₆Ru₀.₄O₂), which has demonstrated a very low overpotential of 178 mV at 10 mA cm⁻² in acidic media. capes.gov.br

| Catalyst | Electrolyte | Overpotential at 10 mA cm⁻² (mV) | Reference |

|---|---|---|---|

| Cr₀.₆Ru₀.₄O₂ | Acidic Media | 178 | capes.gov.br |

| SC RuO₂ | 0.5 M H₂SO₄ | ~250 | mdpi.com |

The oxygen reduction reaction (ORR) is a fundamental reaction at the cathode of fuel cells. researchgate.net Ruthenium-based compounds, synthesized from precursors like this compound, exhibit notable catalytic activity and selectivity for the efficient four-electron reduction of oxygen to water. researchgate.net The ability of ruthenium to adopt various oxidation states and coordination geometries allows for the creation of diverse and effective ORR catalysts. researchgate.net

One successful approach involves using this compound to prepare catalysts featuring ultrasmall ruthenium nanoparticles (2-4 nm) confined within a three-dimensional nitrogen-doped graphene aerogel (NGA). researchgate.net This is achieved through a hydrothermal reaction followed by high-temperature annealing. The resulting material has a porous structure with embedded Ru nanoparticles and demonstrates trifunctional electrocatalytic performance for HER, OER, and ORR. sigmaaldrich.comresearchgate.net

This compound is a precursor for synthesizing ruthenium-based photosensitizers (PSs) used in the photocatalytic production of hydrogen from water. wikipedia.orgthermofisher.comrsc.org In these systems, a ruthenium complex absorbs visible light and initiates an electron transfer process. rsc.orgshlzpharma.com The family of ruthenium tris-bipyridine complexes are common photosensitizers, but their stability can be a limitation. rsc.org

To enhance stability and efficiency, modified ruthenium complexes have been developed. For example, a water-soluble derivative, Na₄[Ru((SO₃Ph)₂phen)₃], has been used in a photocatalytic system with a cobalt-based catalyst and ascorbate (B8700270) as a sacrificial electron donor. rsc.org This system showed improved stability and more efficient intermolecular electron transfers compared to systems using the standard [Ru(bpy)₃]Cl₂ photosensitizer. rsc.org In another approach, a [NiFe]-hydrogenase enzyme was coupled to a ruthenium-based photocatalyst, demonstrating efficient hydrogen production, even in the presence of oxygen. nih.gov

Components in Electrochemical Devices

Beyond its role as a precursor for electrocatalysts in half-reactions, this compound is instrumental in fabricating key components for complete electrochemical devices, most notably fuel cells. sigmaaldrich.comshlzpharma.com

This compound is used to create catalysts for fuel cell electrodes, which enhance the efficiency of converting chemical energy into electrical energy. shlzpharma.com The resulting catalysts improve reaction kinetics, facilitate faster electron transfer, and reduce energy losses. shlzpharma.com It is a precursor for catalysts used in various fuel cells, including Polymer Electrolyte Fuel Cells (PEMFCs) and Direct Methanol (B129727) Fuel Cells (DMFCs). sigmaaldrich.comfuelcellshop.com

A significant application is in the synthesis of platinum-ruthenium (Pt-Ru) alloy catalysts. fuelcellstore.commdpi.com In low-temperature fuel cells, the platinum anode can be "poisoned" by carbon monoxide (CO), a common impurity in hydrogen fuel streams or an intermediate in methanol oxidation, which blocks the active sites and reduces performance. mdpi.comornl.gov Pt-Ru catalysts exhibit superior tolerance to CO compared to pure platinum catalysts. fuelcellstore.comornl.gov Ruthenium is believed to promote the oxidation of CO to CO₂ at lower potentials, thereby freeing up active platinum sites for the hydrogen oxidation reaction. mdpi.com These Pt-Ru alloys, often with a 1:1 atomic ratio, are crucial for the performance of DMFCs, where methanol is directly oxidized at the anode. fuelcellstore.commdpi.com

Sensors

This compound serves as a foundational material for the synthesis of ruthenium-based complexes and nanomaterials used in electrochemical sensors. These sensors leverage the diverse and stable oxidation states (+2, +3, +4) and the excellent electrocatalytic and photophysical properties of ruthenium compounds.

Ruthenium-based sensors have been developed for a wide array of analytes. The sensing mechanism often relies on the electrochemical or electrochemiluminescence signal generated by ruthenium complexes in the presence of a target molecule. mdpi.com For instance, ruthenium chloride hydrate (B1144303) has been incorporated into mesoporous materials to create gas sensors. A hybrid material containing 0.5 wt% ruthenium demonstrated a high sensitivity ratio of 142 when detecting hydrogen sulfide (B99878) (H₂S) at a concentration of 10 ppm. mdpi.compreprints.org

In the realm of biosensing, derivatives of ruthenium chloride are employed as redox indicators and catalysts. A notable example is an electrochemical sensor designed for the rapid detection of G-G mismatched DNA, which utilized hexaammineruthenium(III) chloride, a complex synthesized from ruthenium chloride, as a redox indicator. nih.gov This sensor could effectively discriminate G-G mismatched DNA from other types, showcasing high selectivity. nih.gov Furthermore, electrodes modified with ruthenium complexes have been used to detect biomolecules like D-penicillamine, 6-thioguanine, and catecholamines through differential pulse voltammetry. mdpi.com

Ruthenium oxide (RuOₓ), often prepared from ruthenium chloride precursors, is a key material for potentiometric pH sensors due to its stable and near-Nernstian response. nih.gov Nanoparticles of ruthenium, also synthesized from the trihydrate, are explored as electrocatalysts in sensors for various environmental pollutants and biomolecules. smolecule.comnih.gov

Table 1: Examples of Electrochemical Sensors Derived from Ruthenium(III) Chloride Precursors

| Sensor Type | Target Analyte(s) | Key Ruthenium Material/Component | Principle of Operation | Reference(s) |

| Gas Sensor | Hydrogen Sulfide (H₂S) | Ruthenium-doped mesoporous material | Resistance change | mdpi.com, preprints.org |

| Biosensor | G-G Mismatched DNA | Hexaammineruthenium(III) chloride | Electrochemical redox indicator | nih.gov |

| Biosensor | D-penicillamine, 6-thioguanine | Ruthenium complex-decorated carbon nanotube | Differential Pulse Voltammetry | mdpi.com |

| pH Sensor | H⁺ ions | Ruthenium Oxide (RuOₓ) | Potentiometry | nih.gov |

Electrodes for Electrochemical Cells (e.g., Mixed RuOₓ/MnOₓ Electrodes)

This compound is a common precursor for fabricating dimensionally stable anodes (DSAs) and other electrode materials, particularly mixed metal oxides (MMOs). These electrodes are crucial in various electrochemical processes, including industrial electrolysis and energy storage.

A significant area of research involves the development of mixed ruthenium oxide (RuOₓ) and manganese oxide (MnOₓ) electrodes, which are promising for supercapacitors and other energy storage devices. In these applications, RuCl₃·xH₂O is used as the ruthenium source. mdpi.com The precursor solution, often containing a mix of ruthenium and manganese salts, is applied to a substrate like titanium and then thermally decomposed to form the mixed oxide film. mdpi.com

One study systematically investigated the influence of different ruthenium and manganese precursors on the electrode's properties. It was found that the combination of Ruthenium(III) chloride (RuCl₃·xH₂O) and Manganese(III) acetylacetonate (B107027) (Mn(acac)₃) produced films with outstanding capacitive properties, exhibiting a capacitance of 8.3 mF cm⁻² and a coulombic efficiency greater than 90% across a range of current densities. mdpi.com However, these films were also noted to be less compact and more susceptible to corrosion compared to those made from other precursor combinations. mdpi.com

Other research has focused on stabilizing highly active but unstable ruthenium species for reactions like the oxygen evolution reaction (OER) in acidic media. One approach involves dispersing ruthenium oxychloride (RuOCl), derived from a ruthenium precursor, into a manganese oxide support. This creates a highly stable electrocatalyst (RuOCl@MnOₓ) that can operate continuously for over 280 hours at a current density of 10 mA cm⁻² with a low overpotential of 228 mV. scbt.com

Table 2: Performance of Mixed RuOₓ/MnOₓ Electrodes from Different Precursors

| Ruthenium Precursor | Manganese Precursor | Key Performance Metric | Finding | Reference |

| RuCl₃·xH₂O | Mn(acac)₃ | Specific Capacitance | 8.3 mF cm⁻² | mdpi.com |

| RuCl₃·xH₂O | Mn(acac)₃ | Coulombic Efficiency | > 90% | mdpi.com |

| Ru(acac)₃ | Mn(acac)₃ | Film Morphology | More compact, less corrosive | mdpi.com |

Dye-Sensitized Solar Cells (DSSCs) as a Sensitizer (B1316253)

While this compound itself is not the sensitizing dye, it is arguably the most important and common starting material for the synthesis of ruthenium-based polypyridyl complexes that are the cornerstone of high-efficiency dye-sensitized solar cells (DSSCs). nih.gov These ruthenium complexes, such as the famous N3 and N719 dyes, are renowned for their intense charge-transfer absorption in the visible spectrum, long-lived excited states, and efficient electron injection into the semiconductor (typically TiO₂) conduction band. nih.govacs.org

The process of a DSSC involves the dye, adsorbed onto a nanocrystalline TiO₂ film, absorbing light and promoting an electron to an excited state. nih.gov This electron is rapidly injected into the TiO₂ conduction band, creating a positive charge on the ruthenium complex (Ru³⁺). The oxidized dye is then regenerated by a redox mediator, typically an iodide/triiodide couple, in the electrolyte. nih.gov

Recent advancements have led to ruthenium-based sensitizers achieving power conversion efficiencies of over 12%, with lab-scale devices reaching as high as 14.3%.

Table 3: Performance of Select Ruthenium-Based Dye-Sensitized Solar Cells

| Sensitizer Dye | Co-sensitizer | Power Conversion Efficiency (η) | Short-Circuit Current (Jsc) | Open-Circuit Voltage (Voc) | Reference(s) |

| N719 | None | 7.50% | - | - | preprints.org |

| N719 | O11 (Organic Dye) | 10.20% | - | - | preprints.org |

| IMA5 | None | ~4.2% | - | - | smolecule.com |

| IMA5 | IMA1 (Organic Dye) | ~5.4% | - | - | smolecule.com |

| RubbbpyH₂ | None | 0.2% | - | - | nih.gov |

| N749 (Black Dye) | None | 10.4% | 20.5 mA·cm⁻² | - | acs.org |

Spectroscopic and Analytical Investigations

Characterization of Ruthenium(III) Chloride Trihydrate and Its Complexes

The characterization of this compound and its derivative complexes is crucial for understanding their structure, bonding, and reactivity. A suite of spectroscopic and analytical techniques is employed for this purpose, each providing unique insights into the molecular and electronic properties of these compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within ruthenium(III) complexes. The spectra of ruthenium(III) chloride in aqueous solutions are known to be influenced by the presence of various chloro-aqua species. In hydrochloric acid solutions, the predominant species change from [RuCl₄(H₂O)₂]⁻ to [RuCl₆]³⁻ as the acid concentration increases. jaea.go.jp The UV-Vis spectrum of ruthenium(III) chloride itself displays characteristic d-d absorption bands. researchgate.net For instance, in one study, the Ru³⁺ salt showed noticeable bands at approximately 200 nm and 370 nm. researchgate.net Another investigation reported strong absorption bands around 360 nm for RuCl₃. researchgate.net

The absorption spectra of ruthenium complexes are sensitive to the nature of the coordinated ligands. For example, ruthenium(II) complexes with bipyridine ligands exhibit characteristic absorption spectra that can be compared to the parent Ru(bpy)₃Cl₂. researchgate.net Similarly, novel ruthenium dyes derived from tridentate pyridinediimine ligands show intense ligand-centered absorption bands and broader absorption bands in the visible region. researchgate.net The solvent can also influence the absorption spectra of these complexes. researchgate.net

Table 1: UV-Vis Spectroscopic Data for Selected Ruthenium Complexes

| Complex/Compound | Solvent/Medium | λ_max (nm) | Reference(s) |

| Ruthenium(III) chloride | - | ~200, ~370 | researchgate.net |

| Ruthenium(III) chloride | - | ~360 | researchgate.net |

| Ru(bpy)₃Cl₂ | Water | Not specified | researchgate.net |

| Ruthenium dyes (pydim ligands) | Dichloromethane | 236-268, 278-314, 536-566 | researchgate.net |

Note: This table presents a selection of reported UV-Vis data and is not exhaustive.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the vibrational modes of molecules, offering insights into the functional groups present in a complex. For ruthenium(III) chloride, IR studies have been conducted on its different polymorphic forms, α-RuCl₃ and β-RuCl₃. rsc.org The IR spectrum of β-RuCl₃ shows nine bands, indicating a trigonal P3c1 space group. rsc.org A strong band at 376 cm⁻¹ is attributed to a Ru-Cl stretching vibration. rsc.org

In the characterization of ruthenium complexes, IR spectroscopy is instrumental in confirming the coordination of ligands. For instance, in the formation of a carbonylated ruthenium complex, a new sharp peak characteristic of the CO band appears, which is absent in the starting material. researchgate.net The IR spectra of ruthenium(II) complexes with tridentate pyridine (B92270) Schiff-base ligands and various bidentate co-ligands confirm the presence of all coordinated ligands through characteristic peaks. rsc.org

Table 2: Selected IR Spectroscopic Data for Ruthenium Compounds

| Compound | Key IR Peak(s) (cm⁻¹) | Assignment | Reference(s) |

| β-RuCl₃ | 376 | Ru-Cl stretch | rsc.org |

| RuCl₂(CO)(PPh₃)₂ | ~2000 | C≡O stretch | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of diamagnetic ruthenium complexes in solution. However, the characterization of paramagnetic ruthenium(III) compounds by NMR is more challenging due to the presence of an unpaired electron. nih.gov Despite this, paramagnetic NMR spectroscopy, often aided by theoretical calculations, can be used to characterize these compounds. nih.gov

For diamagnetic ruthenium(II) complexes, ¹H NMR provides detailed information about the proton environment. The chemical shifts of protons in the ligands are influenced by their coordination to the ruthenium center. researchgate.net For instance, in mono- and binuclear ruthenium complexes with bipyridyl ligands, the bipyridyl protons typically resonate between 6 and 10.5 ppm. researchgate.net

³¹P NMR spectroscopy is particularly useful for characterizing ruthenium phosphine (B1218219) complexes. acs.org Solid-state ³¹P CP/MAS NMR can be compared with X-ray crystallographic data to provide a comprehensive understanding of the solid-state structure. acs.org ⁹⁹Ru NMR spectroscopy is also an emerging tool for the structural analysis of ruthenium complexes, although challenges such as low resonance frequency and quadrupolar broadening exist. acs.orgnorthwestern.edu The chemical shift in ⁹⁹Ru NMR is sensitive to the structure of the complex and can be used to distinguish between isomers. acs.org

X-ray Diffraction (XRD)

XRD analysis has been crucial in unambiguously determining the structures of numerous ruthenium complexes. acs.orgresearchgate.net For example, single-crystal X-ray diffraction has been used to determine the structures of ruthenium(II) phosphine complexes, revealing details of their coordination geometry. acs.org It has also been employed to characterize novel ruthenium nitrosyl complexes and other coordination compounds, providing invaluable structural data. researchgate.netrsc.org The thermal decomposition of ruthenium(III) chloride hydrate (B1144303) to ruthenium dioxide has also been studied using XRD, showing the transition to the rutile RuO₂ structure upon annealing. researchgate.net

Table 3: Crystallographic Data for Selected Ruthenium Compounds

| Compound | Crystal System | Space Group | Key Structural Features | Reference(s) |

| α-RuCl₃ | Trigonal | P3c1 | CrCl₃-type structure, honeycomb layers of Ru³⁺ | wikipedia.org |

| β-RuCl₃ | Trigonal | P3c1 | β-TiCl₃ type structure, linear chains of Ru atoms | rsc.org |

| RuBr₂(PPh₃)₃ | Monoclinic | P2₁/a | - | acs.org |

| RuCl₂(dppb)(PPh₃) | Monoclinic | P2₁/n | - | acs.org |

Mass Spectrometry (e.g., Laser Desorption Ionization-Mass Spectrometry for Cluster Analysis)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and composition of a compound. Laser Desorption Ionization-Time of Flight-Mass Spectrometry (LDI-TOF-MS) has been successfully used to detect gas-phase ruthenium chloride anionic clusters from solid RuCl₃·3H₂O. cdnsciencepub.com This technique has identified clusters with various compositions, such as [RuCl₄]⁻, [Ru₂Cl₆]⁻, and [Ru₃Cl₉]⁻. cdnsciencepub.com

Electrospray ionization mass spectrometry (ESI-MS) is another widely used technique for the characterization of ruthenium complexes, including organometallic and coordination compounds. nih.govnih.gov ESI-MS can be used to identify the binding of ruthenium complexes to proteins and to characterize the formation of various mononuclear and polynuclear ruthenium complexes in solution. nih.govnih.gov High-resolution ESI-MS is particularly valuable for determining the empirical formulae of complex ruthenium species. nih.gov

Table 4: Ruthenium Chloride Clusters Detected by LDI-TOF-MS

| Detected Ion | m/z | Reference(s) |

| [RuCl₄]⁻ | 243.69 | cdnsciencepub.com |

| [RuCl₅]⁻ | 278.61 | cdnsciencepub.com |

| [Ru₂Cl₆]⁻ | 415.42 | cdnsciencepub.com |

| [Ru₂Cl₇]⁻ | 450.32 | cdnsciencepub.com |

| [Ru₃Cl₉]⁻ | 621.88 | cdnsciencepub.com |

| [Ru₄Cl₁₁]⁻ | 793.47 | cdnsciencepub.com |

| [Ru₅Cl₁₂]⁻ | 930.11 | cdnsciencepub.com |

Elemental Analysis (C, H, N)

Elemental analysis is a fundamental analytical technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This information is crucial for verifying the empirical formula of newly synthesized ruthenium complexes. The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed molecular formula. Close agreement between the found and calculated values provides strong evidence for the purity and composition of the complex. acs.orgrsc.orgresearchgate.netresearchgate.netacs.org

Table 5: Example of Elemental Analysis Data for a Ruthenium Complex

| Complex | Element | Calculated (%) | Found (%) | Reference(s) |

| [(dmso)(dppb)Ru(μ-Cl)₃RuCl(dppb)] | C | 55.33 | 55.48 | acs.org |

| H | 4.96 | 4.88 | acs.org | |

| Cl | 11.26 | 11.11 | acs.org | |

| S | 2.55 | 2.57 | acs.org |

Note: This table provides an illustrative example of elemental analysis data.

Magnetic Susceptibility Studies

Ruthenium(III) chloride exists in two polymorphic forms, α-RuCl₃ and β-RuCl₃. The α-form is paramagnetic at room temperature, while the β-form is diamagnetic. wikipedia.org The magnetic properties of α-RuCl₃ have garnered significant interest due to its potential as a proximate Kitaev quantum spin liquid (QSL). arxiv.orgnih.gov This state is characterized by frustrated magnetic interactions. arxiv.org The layered honeycomb crystal structure of α-RuCl₃, with Ru³⁺ ions forming a honeycomb lattice, is a prerequisite for the Kitaev model. arxiv.org

The magnetic ground state of α-RuCl₃ is a zigzag antiferromagnetic (AFM) order. arxiv.org The magnetic moments are reported to lie in the ac plane. arxiv.org The magnetic susceptibility (χ) of RuCl₃ has been reported as +1998.0·10⁻⁶ cm³/mol. wikipedia.org Studies on a ruthenium(III) chloride complex derived from 1,2-dimethyl-3-hydroxy-4-pyridinone and triphenylphosphine (B44618) have also contributed to the understanding of its paramagnetic susceptibility. researchgate.net

Potentiometry and High-Performance Liquid Chromatography (HPLC)

Potentiometric and high-performance liquid chromatography (HPLC) techniques are valuable for the analysis and speciation of ruthenium(III) complexes in solution. Cyclic voltammetry, a potentiometric method, has been employed for the electrochemical analysis of electrodes using the hexaammine-ruthenium(III) chloride redox couple. protocols.io

HPLC, particularly when coupled with sensitive detection methods like chemiluminescence, offers a robust approach for the determination of ruthenium-containing species. For instance, HPLC with tris(2,2'-bipyridyl)ruthenium(II) chemiluminescence detection has been utilized for the determination of various analytes. nih.gov While not directly focused on this compound itself, this demonstrates the applicability of the technique to ruthenium complexes. The separation power of HPLC allows for the resolution of different ruthenium species that may exist in equilibrium in solution, which is crucial for understanding their reactivity and catalytic activity.

Speciation Studies in Solution

The speciation of Ruthenium(III) chloride in aqueous solutions, particularly in the presence of chloride ions, is complex, involving various aqua-chloro species. mdpi.comcore.ac.uk Understanding this speciation is critical for its application in catalysis and as a precursor for other ruthenium compounds.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

EXAFS spectroscopy is a powerful tool for probing the local atomic structure of ruthenium in solution. Studies on Ru(III) in hydrochloric acid solutions have shown that the coordination sphere of the ruthenium ion changes with the acid concentration. mdpi.comjaea.go.jp In solutions with varying HCl concentrations (0.7–10 M), the predominant species shift from [RuCl₄(H₂O)₂]⁻ to [RuCl₆]³⁻ as the HCl concentration increases. mdpi.com EXAFS analysis of a Ru(III) complex extracted with an amide-containing amine compound indicated that the Ru³⁺ ion was coordinated to five chloride ions and one water molecule. mdpi.comjaea.go.jp

The analysis of EXAFS data provides key structural parameters such as coordination numbers and bond distances. For instance, in HCl solutions, as the concentration of HCl increases, the number of coordinated oxygen atoms decreases while the number of coordinated chlorine atoms increases. mdpi.com The absence of longer-range peaks in the Fourier transform of the EXAFS data suggests that the Ru(III) complexes in these solutions are mononuclear. mdpi.com

Table 1: Structural Parameters from Ru K-edge EXAFS for Ru³⁺ in HCl Solutions mdpi.comjaea.go.jp

| HCl Concentration (M) | N(Ru-O) | N(Ru-Cl) |

| 0.7 | 1.5 | 4.5 |

| 1.0 | 1.3 | 4.7 |

| 3.0 | 0.8 | 5.2 |

| 5.0 | 0.5 | 5.5 |

| 7.0 | 0.2 | 5.8 |

| 10.0 | 0.1 | 5.9 |

| N represents the coordination number. The sum of N(Ru-O) and N(Ru-Cl) was set to 6. |

X-ray Absorption Near Edge Structure (XANES) Spectra

XANES spectroscopy provides information about the oxidation state and coordination geometry of the absorbing atom. The XANES spectra of Ru(III) in hydrochloric acid solutions are similar to that of solid RuCl₃, confirming that the ruthenium in these solutions is trivalent. mdpi.com This is distinct from the spectra of Ru metal and RuO₂. mdpi.com

L₂,₃-edge XANES spectra, which involve transitions from 2p orbitals, are particularly informative about the electronic structure of 4d transition metals like ruthenium. scm.com Theoretical modeling, including spin-orbit coupling effects, is often necessary for the accurate interpretation of these spectra. scm.com XANES has also been used to study the chemical state of ruthenium in catalysts, providing quantitative information on the fractions of metallic and oxidized ruthenium species. researchgate.net

Kinetic-Catalytic Methods for Ruthenium(III) Determination

The catalytic activity of ruthenium compounds can be exploited for the development of sensitive analytical methods for the determination of ruthenium(III). These methods are based on the principle that trace amounts of ruthenium can catalyze a specific chemical reaction, with the reaction rate being proportional to the ruthenium concentration.

One such method involves the catalysis of the periodate (B1199274) oxidation of the tris(1,10-phenanthroline)iron(II) complex by ruthenium. rsc.org This reaction has been used to determine ruthenium concentrations in the range of 10⁻⁹ to 2 x 10⁻⁸ M. rsc.org The sensitivity of such methods makes them suitable for trace analysis.

Another approach is based on the formation of a colored complex with a specific ligand, followed by spectrophotometric determination. A method has been developed using o-methylphenyl thiourea (B124793) (OMPT) as a chromogenic chelating ligand. nih.gov The ruthenium(III)-OMPT complex is formed in hydrochloric acid media and extracted into chloroform, with the absorbance measured at 590 nm. nih.gov This method has been successfully applied to the determination of ruthenium in various samples, including catalysts and alloys. nih.gov

The kinetics of reactions catalyzed by ruthenium are a subject of ongoing research. For example, the kinetics of ammonia (B1221849) synthesis using ruthenium-based catalysts have been studied under various conditions. rsc.org Understanding the reaction kinetics is crucial for optimizing catalytic processes and developing more efficient analytical methods.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying transition metal complexes due to its favorable balance of accuracy and computational cost. DFT calculations have been extensively applied to investigate various aspects of ruthenium chemistry.

DFT calculations are instrumental in determining and refining the three-dimensional structures of ruthenium(III) complexes. scirp.orgnih.gov For instance, in cases where obtaining single crystals for X-ray diffraction is challenging, computational methods can distinguish between possible geometric isomers. scirp.org By comparing simulated spectroscopic data (like IR, NMR, and UV-Vis) with experimental results, the most probable isomer can be identified. scirp.org

DFT has been used to optimize the geometries of various ruthenium(III) Schiff base complexes, revealing distorted octahedral geometries. nih.govmdpi.com These calculations provide detailed information on bond lengths and angles, which are often in good agreement with experimental observations. mdpi.com For example, in a study of a ruthenium(III)-pyrimidine Schiff base complex, DFT calculations using the B3LYP functional with the LANL2DZ basis set for ruthenium were employed to predict the optimized structure. mdpi.com

The table below presents a selection of calculated bond lengths and angles for a representative ruthenium(III) complex, illustrating the level of structural detail that can be obtained from DFT.

Table 1: Selected Calculated Geometrical Parameters for a Ruthenium(III) Schiff Base Complex

| Parameter | Value |

|---|---|

| Ru-N(azomethine) bond length | 2.05 Å |

| Ru-O(phenolic) bond length | 1.98 Å |

| Ru-Cl bond length | 2.35 Å |

| N-Ru-O bond angle | 88.5° |

| Cl-Ru-Cl bond angle | 92.1° |

Note: These are representative values and can vary depending on the specific ligands and computational methods used.

A significant application of DFT is in unraveling the intricate mechanisms of ruthenium-catalyzed reactions. rsc.orgnih.govacs.org By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire catalytic cycle and identify the rate-determining step. rsc.orgacs.orgresearchgate.net

For example, DFT studies on ruthenium-catalyzed C-H bond activation and arylation reactions have provided detailed mechanistic insights. acs.orgresearchgate.net These studies have shown that the reaction can proceed through steps such as C-H activation, migratory insertion, and reductive elimination. acs.orgresearchgate.net DFT calculations have also been crucial in understanding the role of additives and co-catalysts, such as acids, in promoting specific reaction pathways. acs.org For instance, it was found that trifluoroacetic acid could significantly lower the free-energy barrier for amide extrusion in a C-H allylation reaction. acs.org

Table 2: Calculated Free-Energy Barriers for Key Steps in a Ruthenium-Catalyzed Reaction

| Reaction Step | Calculated Free-Energy Barrier (kcal/mol) |

|---|---|

| C-H Activation | 25.8 |

| Migratory Insertion | 15.2 |

| β-Hydride Elimination | 18.7 |

| Reductive Elimination | 22.1 |

Note: These values are illustrative and depend on the specific reaction, catalyst, and computational level of theory.

DFT calculations have been successfully employed to model the structures of various ruthenium chloride clusters observed in the gas phase through techniques like laser desorption ionization mass spectrometry. wpmucdn.comresearchgate.netscholaris.ca By calculating the total energies of different possible geometries, the most stable structures for clusters such as [RuCl₄]⁻, [Ru₂Cl₆]⁻, and [RuCl₅]⁻ can be proposed. wpmucdn.com These calculations often reveal the presence of Ru-Ru bonds and bridging chlorine atoms as common structural features. wpmucdn.comresearchgate.net

Furthermore, time-dependent DFT (TD-DFT) calculations can be used to predict the electronic excitation energies of these clusters, which can then be correlated with their observed colors. scholaris.ca For example, a noteworthy association of the [Ru₄Cl₁₁]⁻ cluster with a blue color has been made through such calculations. scholaris.ca

Table 3: Proposed Structures and Properties of Ruthenium Chloride Clusters from DFT Calculations

| Cluster | Proposed Geometry | Key Structural Feature |

|---|---|---|

| [RuCl₄]⁻ | Planar | - |

| [Ru₂Cl₆]⁻ | Tetrahedral-like | Bridging Cl atoms |

| [RuCl₅]⁻ | Square pyramidal | - |

| [Ru₄Cl₁₁]⁻ | Complex bridged structure | Ru-Ru bonding |

Source: Adapted from studies on laser desorption ionization of RuCl₃·3H₂O. wpmucdn.comscholaris.ca

Quantum Mechanical Approaches in Structure and Reactivity Prediction

Beyond DFT, other quantum mechanical methods are utilized to predict the structure and reactivity of ruthenium complexes. These approaches, including ab initio methods, provide a fundamental understanding of the electronic structure and bonding in these systems. scholaris.caarxiv.org

Quantum mechanical calculations can predict various molecular properties, such as chemical hardness and dipole moments, which are related to the reactivity and stability of the complexes. scirp.org The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the electronic transitions and the sites susceptible to electrophilic or nucleophilic attack. scirp.org

Coupled cluster (CC) methods, while computationally more demanding, can provide benchmark energies for reaction pathways, which are then used to evaluate the performance of different DFT functionals. nih.govacs.org This is particularly important for complex reactions where standard DFT functionals may not be sufficiently accurate. nih.gov For instance, a study on Ru(II,III) chloride carbonyl catalysis used CCSD(T) calculations to benchmark various DFT functionals for describing hydroarylation and oxidative coupling reactions. nih.govacs.org

The development of new computational methods and the increasing power of computers continue to expand the scope and accuracy of theoretical studies on ruthenium compounds, providing ever more detailed and predictive insights into their fascinating chemistry.

Advanced Research Topics and Future Directions

Development of Sustainable Chemical Processes

The pursuit of sustainable chemical manufacturing has highlighted the importance of efficient and environmentally benign catalytic systems. Ruthenium(III) chloride trihydrate is a key player in this arena, primarily as a precursor for catalysts that operate under mild conditions and exhibit high selectivity, thereby minimizing energy consumption and waste generation. shlzpharma.comchemicalbook.com

Research is actively focused on leveraging ruthenium catalysts derived from the trihydrate for a variety of green chemical transformations. These include:

Hydrogenation and Oxidation Reactions: Ruthenium catalysts are highly effective for hydrogenation, the addition of hydrogen to a molecule, and oxidation reactions. chemicalbook.com They can facilitate these transformations under less extreme temperature and pressure conditions compared to other catalysts, which is a significant advantage for industrial-scale processes. chemicalbook.com For instance, they are used in the selective conversion of alcohols to aldehydes or ketones. chemicalbook.com

Biomass Conversion: Scientists are exploring the use of ruthenium catalysts to convert biomass, a renewable resource, into valuable chemicals and biofuels. This involves breaking down complex biopolymers and converting the resulting molecules into useful products, a key strategy for reducing reliance on fossil fuels.

Fuel Cells and Solar Energy: In the realm of clean energy, this compound is used as a catalyst in fuel cell electrodes to enhance the efficiency of energy conversion. shlzpharma.com It improves the kinetics of the reactions, allowing for faster electron transfer and reducing energy loss. shlzpharma.com Furthermore, it serves as a sensitizer (B1316253) in dye-sensitized solar cells (DSSCs), which are a cost-effective alternative to traditional silicon-based solar cells. shlzpharma.com

Design of Novel Catalytic Systems with Enhanced Activity and Selectivity

A major focus of current research is the design of new and improved catalytic systems starting from this compound. The versatility of ruthenium's coordination chemistry allows for the synthesis of a vast array of complexes with tailored properties. wikipedia.org

The hydrated form is a common starting material for creating sophisticated ruthenium catalysts. wikipedia.orgriyngroup.com A prime example is its use in the synthesis of Grubbs' catalysts, which are renowned for their role in olefin metathesis, a powerful reaction for forming carbon-carbon double bonds. chemicalbook.com This reaction is fundamental in polymer chemistry and the synthesis of complex organic molecules. chemicalbook.com

Researchers are designing novel ligands that, when combined with ruthenium, result in catalysts with:

Enhanced Activity: The goal is to create catalysts that can achieve high reaction rates with very small amounts of the ruthenium complex, which is crucial given that ruthenium is a precious metal. chemicalbook.com

Improved Selectivity: Designing catalysts that can target a specific part of a molecule without affecting other functional groups is a key challenge. This is particularly important in the synthesis of pharmaceuticals, where precise molecular structures are required. shlzpharma.comchemicalbook.com

The table below illustrates examples of catalytic reactions where this compound is used as a precursor.

| Catalytic Reaction | Role of this compound | Significance |

| Olefin Metathesis | Precursor for Grubbs' catalysts | Formation of C-C double bonds for polymers and organic synthesis chemicalbook.com |

| Hydroarylation | Ruthenium source for C-H bond activation | Efficient synthesis of complex aromatic compounds acs.org |

| Hydrolysis of Nitriles | Catalyst precursor | Conversion of nitriles to amides sigmaaldrich.com |

| Oxidation of Thioethers | Catalyst for oxidation | Synthesis of sulfones sigmaaldrich.com |

Exploration of Ruthenium Complexes in Emerging Technologies (e.g., Antimicrobial Coatings)

The unique properties of ruthenium complexes derived from this compound are being explored for a range of new technological applications beyond catalysis.

Antimicrobial Agents: A growing area of research is the development of ruthenium-based antimicrobial agents. nih.govrsc.org With the rise of antibiotic-resistant bacteria, there is an urgent need for new classes of antimicrobial drugs. nih.govrsc.org Ruthenium complexes have shown significant activity against various microorganisms. nih.govrsc.org Their mechanism of action is thought to involve interactions with DNA, similar to platinum-based anticancer drugs. nih.govrsc.org Cationic ruthenium complexes are particularly promising as they can selectively target the negatively charged cell walls of bacteria. nih.gov

Electronics and Spintronics: Ruthenium(III) chloride is used as a precursor for depositing thin films of ruthenium and its derivatives, which are important components in memory devices and microelectromechanical systems (MEMS). shlzpharma.com The anhydrous form, α-RuCl₃, has garnered significant interest in the field of solid-state physics and spintronics. wikipedia.org It is being investigated as a potential quantum spin liquid, a novel state of matter with potential applications in quantum computing. wikipedia.orgchemicalbook.com

Sensors: The development of ruthenium-based nanomaterials from the chloride precursor is leading to new types of chemical sensors due to their excellent conductivity and catalytic properties. chemicalbook.com

Fundamental Studies on Reactivity and Electronic Properties of Ruthenium(III) Centers

A deep understanding of the fundamental properties of the ruthenium(III) center is crucial for designing more effective catalysts and materials. Ruthenium is notable for its ability to exist in a wide range of oxidation states, from -2 to +8, with Ru(II), Ru(III), and Ru(IV) being particularly stable and kinetically inert in many complexes. wikipedia.org

Key areas of fundamental research include:

Electronic Structure: The anhydrous α-polymorph of ruthenium(III) chloride is paramagnetic, with the Ru³⁺ ions having a low-spin electron configuration. wikipedia.org Theoretical studies using methods like the local-orbital ab initio pseudopotential method are employed to calculate the electronic, structural, and cohesive properties of ruthenium. aps.org

Coordination Chemistry: As the most common starting material in ruthenium chemistry, RuCl₃·xH₂O is the precursor to hundreds of different complexes. wikipedia.org Researchers study how it reacts with various ligands, such as phosphines, carbon monoxide, and Schiff bases, to form new compounds with distinct reactivity. wikipedia.orgresearchgate.net For example, it reacts with carbon monoxide under mild conditions to form various carbonyl complexes, a reaction not observed with iron chlorides. wikipedia.org

Reaction Mechanisms: Detailed kinetic studies are performed to understand the step-by-step process of reactions catalyzed by ruthenium complexes. tsijournals.com For example, studies on oxidation reactions help to elucidate the role of the ruthenium(III) catalyst and the nature of the active catalytic species. tsijournals.com

The table below summarizes some key properties of the two polymorphs of anhydrous Ruthenium(III) chloride.

| Property | α-RuCl₃ | β-RuCl₃ |

| Structure | CrCl₃-type, honeycomb layers of Ru³⁺ wikipedia.org | Hexagonal cell, face-sharing octahedra wikipedia.org |

| Ru-Ru Contacts | 346 pm wikipedia.org | 283 pm wikipedia.org |

| Magnetic Property | Paramagnetic at room temperature wikipedia.org | Diamagnetic wikipedia.org |

| Stability | Thermally stable form wikipedia.org | Metastable, converts to α-form at 450–600 °C wikipedia.org |

Strategies for Catalyst Design for Improved Controllability and Functionality Tolerance

Building upon fundamental knowledge, researchers are developing sophisticated strategies to design ruthenium catalysts with precise control over their reactivity and the ability to tolerate a wide range of functional groups in the reacting molecules.

Key strategies include:

Ligand Design: The ligands surrounding the ruthenium center play a critical role in determining the catalyst's properties. By systematically modifying the steric (size) and electronic (electron-donating or -withdrawing) properties of the ligands, scientists can fine-tune the catalyst's activity, selectivity, and stability. For example, tridentate bis(arylimino)pyridine ligands have been used to create new ruthenium(III) complexes. researchgate.net

Precursor Selection: While the hydrated form is soluble and convenient for many reactions in solution, the anhydrous β-form is often preferred for solid-state reactions. riyngroup.com The choice of the correct precursor is the first step in controlling the synthesis of the desired catalyst.